Methyl 2-(4-oxoquinazolin-3-yl)acetate
Overview
Description
Methyl 2-(4-oxoquinazolin-3-yl)acetate is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Methyl 2-(4-oxoquinazolin-3-yl)acetate is a derivative of quinazolin-4-one, a heterocyclic compound that has been found to have a wide range of biological activities Quinazolin-4-one derivatives have been reported to show diverse biological activities such as analgesic, anti-inflammatory, anti-hypertensive, anti-histaminic, anti-cancer, anti-tumor, sedative, hypnotic, and anti-microbial activity .
Mode of Action
It is known that the compound is used as a precursor to synthesize new derivatives of quinazolin-4-one moiety . These derivatives interact with their targets, leading to various changes that result in their biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with quinazolin-4-one derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
The wide range of biological activities associated with quinazolin-4-one derivatives suggests that these compounds likely have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-oxoquinazolin-3-yl)acetate typically begins with anthranilic acid. The anthranilic acid is first esterified with methanol under acidic conditions to form methyl anthranilate. This intermediate is then reacted with chloroacetyl chloride to produce methyl α-chloroacetamido benzoate. The chloro compound is subsequently converted to the thiocyanato compound by reaction with ammonium thiocyanate. Finally, the thiocyanato compound undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-oxoquinazolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 2-(4-oxoquinazolin-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is studied for its potential use in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Methyl 2-(4-oxoquinazolin-3-yl)acetate can be compared with other quinazolinone derivatives, such as:
- Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate
- 2-Mercaptoquinazolin-4-one
- Methyl 2-chloroacetamido benzoate
These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific ester and amide functionalities, which confer distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
methyl 2-(4-oxoquinazolin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-13-7-12-9-5-3-2-4-8(9)11(13)15/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUMWDDGSYLSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352572 | |
Record name | Methyl (4-oxoquinazolin-3(4H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54368-19-3 | |
Record name | Methyl (4-oxoquinazolin-3(4H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54368-19-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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